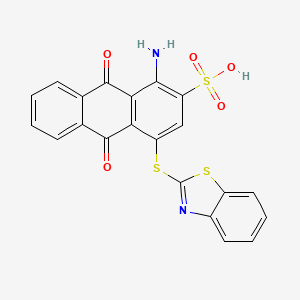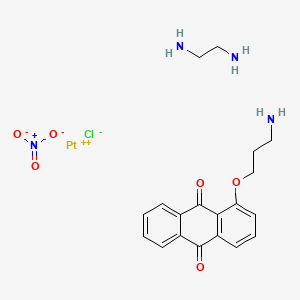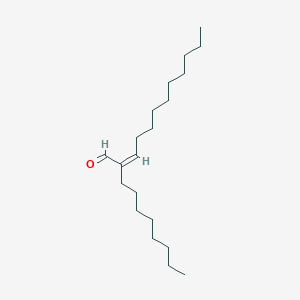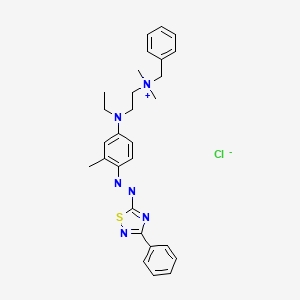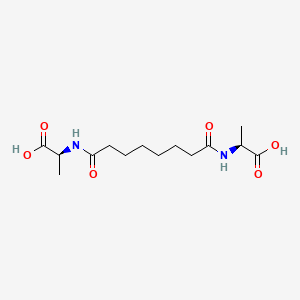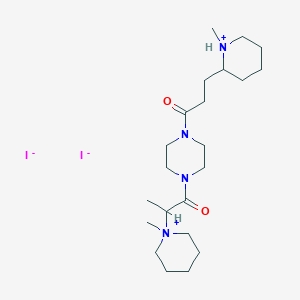
Piperidinium, 1-methyl-1-(1-methyl-2-(4-(3-(1-methylpiperidinio)-1-oxopropyl)-1-piperazinyl)-2-oxoethyl)-, diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidinium, 1-methyl-1-(1-methyl-2-(4-(3-(1-methylpiperidinio)-1-oxopropyl)-1-piperazinyl)-2-oxoethyl)-, diiodide is a complex organic compound. It is characterized by the presence of multiple piperidinium and piperazinyl groups, which contribute to its unique chemical properties. This compound is of interest in various fields, including medicinal chemistry and industrial applications, due to its potential biological activities and chemical reactivity.
準備方法
The synthesis of Piperidinium, 1-methyl-1-(1-methyl-2-(4-(3-(1-methylpiperidinio)-1-oxopropyl)-1-piperazinyl)-2-oxoethyl)-, diiodide involves multiple steps. The synthetic route typically starts with the preparation of the piperidinium and piperazinyl precursors. These precursors are then subjected to a series of reactions, including alkylation and acylation, to form the desired compound. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
化学反応の分析
Piperidinium, 1-methyl-1-(1-methyl-2-(4-(3-(1-methylpiperidinio)-1-oxopropyl)-1-piperazinyl)-2-oxoethyl)-, diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.
科学的研究の応用
Piperidinium, 1-methyl-1-(1-methyl-2-(4-(3-(1-methylpiperidinio)-1-oxopropyl)-1-piperazinyl)-2-oxoethyl)-, diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce piperidinium and piperazinyl groups into target molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of Piperidinium, 1-methyl-1-(1-methyl-2-(4-(3-(1-methylpiperidinio)-1-oxopropyl)-1-piperazinyl)-2-oxoethyl)-, diiodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
類似化合物との比較
Piperidinium, 1-methyl-1-(1-methyl-2-(4-(3-(1-methylpiperidinio)-1-oxopropyl)-1-piperazinyl)-2-oxoethyl)-, diiodide can be compared with other similar compounds, such as:
Piperidinium derivatives: These compounds share the piperidinium core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Piperazinyl compounds: Similar to piperidinium derivatives, these compounds contain the piperazinyl group and exhibit different reactivities and applications.
Quaternary ammonium compounds: These compounds have a positively charged nitrogen atom and are used in various applications, including as disinfectants and surfactants.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
88514-26-5 |
|---|---|
分子式 |
C22H42I2N4O2 |
分子量 |
648.4 g/mol |
IUPAC名 |
2-(1-methylpiperidin-1-ium-1-yl)-1-[4-[3-(1-methylpiperidin-1-ium-2-yl)propanoyl]piperazin-1-yl]propan-1-one;diiodide |
InChI |
InChI=1S/C22H41N4O2.2HI/c1-19(26(3)17-7-4-8-18-26)22(28)25-15-13-24(14-16-25)21(27)11-10-20-9-5-6-12-23(20)2;;/h19-20H,4-18H2,1-3H3;2*1H/q+1;;/p-1 |
InChIキー |
NQVZBBRQAIBALD-UHFFFAOYSA-M |
正規SMILES |
CC(C(=O)N1CCN(CC1)C(=O)CCC2CCCC[NH+]2C)[N+]3(CCCCC3)C.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


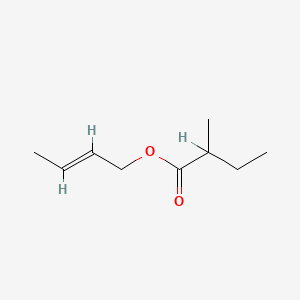
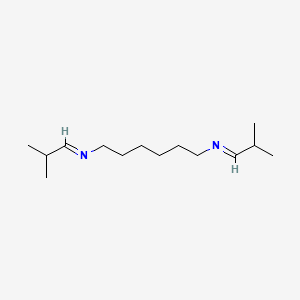
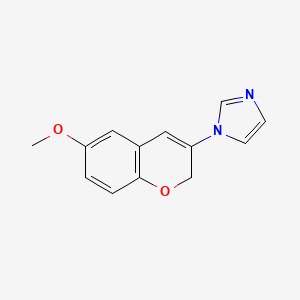
![(2-Ethoxyethanolato-o1)[2-ethoxyethyl hydrogen carbonato-o']magnesium](/img/structure/B12699390.png)
![(E)-but-2-enedioic acid;2-(11-ethyl-6H-benzo[c][1,5]benzoxazepin-6-yl)-N,N-dimethylethanamine](/img/structure/B12699395.png)

